molecular formula C28H20ClNO4S3 B1662987 ATB-343 CAS No. 1000700-26-4

ATB-343

Cat. No.: B1662987
CAS No.: 1000700-26-4
M. Wt: 566.1 g/mol
InChI Key: SJLZXDOBSHEDIF-UHFFFAOYSA-N
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Description

ATB-343 is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a sulfanylidenedithiol group with a chlorobenzoyl and methoxy-substituted indole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATB-343 typically involves multiple steps, including the formation of the sulfanylidenedithiol group and the coupling of the indole moiety. Common reagents used in these reactions include thiols, chlorobenzoyl chloride, and methoxy-substituted indoles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ATB-343 can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenedithiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The chlorobenzoyl group can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group on the indole moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidenedithiol group can yield disulfides, while reduction of the chlorobenzoyl group can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ATB-343 is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemists.

Biology

In biology, this compound may be investigated for its potential biological activity. The presence of the indole moiety suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity and functional groups make it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of ATB-343 involves its interaction with specific molecular targets. The indole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanylidenedithiol group may also play a role in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the sulfanylidenedithiol group, chlorobenzoyl moiety, and methoxy-substituted indole provides a distinct reactivity profile, making it a valuable compound for various scientific and industrial applications.

Biological Activity

ATB-343 is a hybrid molecule that combines the properties of an H2S donor with the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This compound has garnered attention for its potential therapeutic benefits, particularly in reducing gastrointestinal side effects commonly associated with traditional NSAIDs. The following sections detail the biological activity of this compound, including its mechanisms of action, in vivo and in vitro studies, and comparative analyses with similar compounds.

This compound's biological activity is primarily attributed to its dual functionality as an H2S donor and an NSAID. The mechanisms include:

  • COX Inhibition : Similar to indomethacin, this compound inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation and pain .
  • H2S Release : The release of hydrogen sulfide (H2S) plays a crucial role in mitigating gastrointestinal damage. H2S is known for its vasodilatory and anti-inflammatory properties, which can counteract the adverse effects typically seen with NSAIDs .
  • Redox Modulation : The sulfanylidenedithiol group in this compound may participate in redox reactions, influencing various biological targets and enhancing its therapeutic profile.

In Vivo Studies

Research has demonstrated the efficacy of this compound in animal models:

  • Gastroprotective Effects : In rat studies, this compound significantly inhibited gastric prostaglandin synthesis without causing gastric damage, a common side effect associated with indomethacin .
  • Inflammation Reduction : In models of inflammation, this compound exhibited reduced leukocyte adherence to vascular endothelium compared to traditional NSAIDs, suggesting improved safety profiles for long-term use .
  • Thyroid Hormone Regulation : this compound has been shown to suppress thyroid hormone secretion and cholera toxin-induced intestinal fluid accumulation, indicating a broader spectrum of action beyond simple anti-inflammatory effects .

In Vitro Studies

In vitro experiments have further elucidated the biological activity of this compound:

  • Cell Proliferation Assays : Studies indicated that this compound can inhibit cell proliferation in certain cancer cell lines while promoting apoptosis through H2S-mediated pathways .
  • Protein Kinase Inhibition : At submicromolar concentrations, this compound inhibited cyclic AMP-dependent protein kinase activity and endogenous protein phosphorylation, highlighting its potential impact on cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other NSAIDs and H2S donors:

CompoundCOX InhibitionGastroprotective EffectsH2S ReleaseUnique Features
IndomethacinYesYesNoHigh risk of gastric damage
This compoundYesNoYesReduced gastrointestinal side effects
Other H2S DonorsVariableVariableYesPotentially less effective against inflammation

Case Studies

Recent clinical trials have explored the therapeutic applications of this compound:

  • Alzheimer's Disease Trials : Indomethacin derivatives have entered trials for Alzheimer's disease treatment, leveraging their anti-inflammatory properties to potentially slow disease progression .
  • Chronic Pain Management : Ongoing studies aim to assess the long-term safety and efficacy of this compound in chronic pain management settings where traditional NSAIDs are typically used.

Properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLZXDOBSHEDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648590
Record name 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000700-26-4
Record name 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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